N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide is a chemical compound characterized by the presence of a furan ring and a carbamothioyl group attached to a 2,4,5-trichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2,4,5-trichloroaniline with furan-2-carboxylic acid in the presence of a thiocarbamoylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer applications, it induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[(2,4,5-trichlorophenyl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2,4,5-trichlorophenyl)pyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a furan ring.
(E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide: A resveratrol analogue with a furan-2-carboxamide moiety.
The uniqueness of this compound lies in its specific combination of the furan ring and the 2,4,5-trichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O2S/c13-6-4-8(15)9(5-7(6)14)16-12(20)17-11(18)10-2-1-3-19-10/h1-5H,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHHPKAEGGACQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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